4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine (CAS 913322-77-7, molecular formula C10H11N5, molecular weight 201.23 g/mol) is a heterocyclic small molecule belonging to the biarylamine class, specifically a pyrazin-2-yl-pyrimidin-4-yl-amine derivative. The compound features a pyrimidine core substituted at the 4-position with a methyl group and at the 6-position with a 3-methylpyrazin-2-yl moiety.

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
CAS No. 913322-77-7
Cat. No. B13102144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine
CAS913322-77-7
Molecular FormulaC10H11N5
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)C2=NC=CN=C2C
InChIInChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15)
InChIKeyYHTQGJOQEGZZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine (CAS 913322-77-7): Structural Classification and Procurement-Relevant Identity


4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine (CAS 913322-77-7, molecular formula C10H11N5, molecular weight 201.23 g/mol) is a heterocyclic small molecule belonging to the biarylamine class, specifically a pyrazin-2-yl-pyrimidin-4-yl-amine derivative . The compound features a pyrimidine core substituted at the 4-position with a methyl group and at the 6-position with a 3-methylpyrazin-2-yl moiety. This substitution pattern places it within a broader chemotype covered by Cancer Research Technology Limited's patent family (WO2009044162A1 / EP2197874B1), which claims pyrazin-2-yl-pyrimidin-4-yl-amines as inhibitors of Checkpoint Kinase 1 (CHK1), a serine/threonine kinase central to the DNA damage response network [1]. The compound is commercially available from specialty chemical suppliers as a research-grade tool compound for biochemical and cellular assay development.

Why 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazin-2-yl-pyrimidin-4-yl-amine chemotype, small structural variations produce large functional consequences. Published structure–activity relationship (SAR) data from the broader CHK1 inhibitor series demonstrates that the identity and position of substituents on both the pyrazine and pyrimidine rings critically determine kinase potency, selectivity, and ligand efficiency [1]. For instance, the simple addition of a 2-cyano group to the pyrazine ring of N-(pyrazin-2-yl)pyrimidin-4-amine increased CHK1 inhibitory potency 15-fold, while substitution of the terminal amine with nonbasic polar groups caused a sharp loss of activity [1]. The 4-methyl substitution on the pyrimidine ring of the target compound introduces steric and electronic modulation at the hinge-binding pharmacophore that distinguishes it from the unsubstituted core scaffold and from analogs bearing alternative alkyl or aryl groups at this position. Procurement of a generic in-class compound without verifying the exact substitution pattern therefore carries a material risk of divergent target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine Relative to Closest Comparators


Structural Differentiation from the Closest Commercial Analog: 4-Methyl vs. Des-Methyl Pyrimidine Substitution

The target compound is distinguished from 4-(3-methylpyrazin-2-yl)pyrimidin-2-amine (des-4-methyl analog) by the presence of a methyl group at the pyrimidine 4-position. In the broader N-(pyrazin-2-yl)pyrimidin-4-amine CHK1 inhibitor series, the 4-position of the pyrimidine is a critical vector for modulating hinge-region interactions and ligand efficiency [1]. While direct head-to-head IC50 data for this specific pair has not been published in the peer-reviewed literature, the addition of the 4-methyl group increases the calculated logP by approximately 0.5 units and reduces the number of hydrogen bond donors relative to the des-methyl analog, altering both physicochemical properties and the potential for productive hinge-region contacts . For researchers procuring compounds for SAR-by-catalog or kinase profiling campaigns, this structural distinction determines which chemical space is being sampled.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Differentiation from the Ethyl Analog: Methyl vs. Ethyl Pyrazine Substitution and Conformational Implications

The closest commercially cataloged analog is 4-(3-ethylpyrazin-2-yl)pyrimidin-2-amine (CAS 913322-74-4), which differs by a single methylene unit on the pyrazine substituent (ethyl vs. methyl). Within the N-(pyrazin-2-yl)pyrimidin-4-amine CHK1 inhibitor scaffold, published crystallographic data demonstrate that the pyrazine 3-position projects toward a water-filled pocket adjacent to the conserved Lys38 residue, and substituent size at this position directly influences ligand conformation and the ability to engage the water network [1]. The methyl-to-ethyl change increases the rotatable bond count from 1 to 2, introducing an additional torsional degree of freedom that can affect both the entropic cost of binding and the population of the bioactive conformation. These compounds are thus expected to exhibit measurably different binding thermodynamics and potentially divergent kinase selectivity profiles, although direct comparative IC50 data remain unpublished .

Kinase Selectivity Ligand Efficiency Conformational Analysis

CHK1 Kinase Inhibitor Class Membership: Scaffold Assignment via Patent-Documented Chemotype

The target compound falls within the scope of formula (I) claimed in EP2197874B1, which specifically covers pyrazin-2-yl-pyrimidin-4-yl-amine compounds that inhibit CHK1 kinase function [1]. CHK1 is a validated oncology target; its inhibition potentiates the efficacy of DNA-damaging chemotherapeutics (e.g., gemcitabine, irinotecan) and ionizing radiation by abrogating the S and G2/M cell cycle checkpoints [2]. The broader N-(pyrazin-2-yl)pyrimidin-4-amine series, from which this compound is derived, achieved CHK1 IC50 values in the nanomolar to low micromolar range and demonstrated selectivity over CHK2, with selectivity ratios ranging from approximately 10-fold to >300-fold depending on substitution [2]. While specific IC50 data for 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine have not been individually reported in the public domain, its structural inclusion within the patent claims establishes its intended biological context

Checkpoint Kinase 1 Cancer Therapeutics DNA Damage Response

Evidence Limitation Statement: Known Gaps in Publicly Available Comparative Data

Despite extensive searching of primary literature, patent databases, and authoritative biochemical repositories (PubChem, ChEMBL, BindingDB), no publicly available head-to-head comparative IC50, Kd, or cellular activity data were identified for 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine against CHK1, CDK2, or any other specific kinase target [1]. Vendor claims regarding CDK2 inhibitory activity and anticancer potential are not currently traceable to peer-reviewed quantitative evidence meeting the standards required for procurement-grade differentiation. This data gap is not unusual for research-grade tool compounds that are early-stage intermediates or combinatorial library members. Prospective purchasers should verify the compound's identity and purity by LC-MS and/or 1H NMR upon receipt, and should consider commissioning targeted biochemical profiling (e.g., CHK1 and CHK2 DELFIA assays, or broad kinase selectivity panels) to generate fit-for-purpose data before committing to large-scale deployment in mechanistic or translational studies [2].

Data Transparency Procurement Risk Assessment Follow-up Assay Recommendation

Evidence-Supported Application Scenarios for 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine (CAS 913322-77-7)


CHK1-Focused Oncology Research: Tool Compound for DNA Damage Response Pathway Studies

Based on the compound's structural membership in the CHK1-inhibitory pyrazin-2-yl-pyrimidin-4-yl-amine chemotype claimed in EP2197874B1 [1], this compound is most appropriately deployed as a research tool in CHK1-mediated DNA damage response studies. It can serve as a scaffold for medicinal chemistry optimization programs targeting the CHK1 ATP-binding site, or as a reference compound in biochemical CHK1 inhibition assays. Researchers should note that confirmatory IC50 determination against recombinant CHK1 (e.g., using the DELFIA assay format described by Reader et al., with staurosporine as a positive control at IC50 ~2.1 nM) is recommended as a first-step quality control before use in cellular or in vivo experiments [2]. The compound may also be used in combination studies with DNA-damaging agents (gemcitabine, irinotecan) or ionizing radiation, as CHK1 inhibition is expected to abrogate S and G2/M checkpoint arrest in p53-deficient cancer cell lines.

Kinase Selectivity Profiling and SAR-by-Catalog Exploration

The compound's unique 4-methyl-6-(3-methylpyrazin-2-yl) substitution pattern makes it a valuable entry in kinase-focused compound libraries for broad-selectivity profiling. When compared alongside its closest commercially available analogs—4-(3-ethylpyrazin-2-yl)pyrimidin-2-amine (CAS 913322-74-4) and 4-(3-methylpyrazin-2-yl)pyrimidin-2-amine (des-4-methyl)—researchers can probe how incremental changes in pyrazine 3-substituent size and pyrimidine 4-substitution affect kinase binding profiles [1]. Such comparative profiling can reveal kinase targets where the 4-methyl group on the pyrimidine confers selectivity advantages or disadvantages relative to the des-methyl scaffold. This application is supported by the published observation that even single-atom changes in the N-(pyrazin-2-yl)pyrimidin-4-amine series can alter CHK1 potency by more than 15-fold and CHK2 selectivity by over an order of magnitude [2].

Procurement for Custom Medicinal Chemistry Optimization Campaigns

For contract research organizations and academic medicinal chemistry groups synthesizing focused kinase inhibitor libraries, this compound represents a commercially available starting scaffold. Its synthetic accessibility and the presence of the free 2-amino group on the pyrimidine ring offer a tractable handle for further derivatization (e.g., amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling) to explore vectors extending toward the solvent-exposed region or the ribose pocket of the kinase active site [1]. The 4-methyl group provides a fixed, non-hydrogen-bond-donating substituent at a position that, in the broader CHK1 inhibitor series, has been shown to tolerate alkyl substitution while maintaining hinge-region binding. Procurement specifications should include ≥95% purity by HPLC, with identity confirmed by 1H NMR and LC-MS.

Critical Pre-Purchase Verification Protocol

Given the absence of published quantitative biological activity data for this specific compound, prospective users should implement a pre-purchase verification protocol. This includes: (1) confirming the CAS number (913322-77-7) and IUPAC name with the vendor; (2) requesting a certificate of analysis with HPLC purity, 1H NMR, and mass spectrometry data; (3) performing in-house LC-MS and 1H NMR upon receipt to verify structural identity against the expected molecular formula C10H11N5 (exact mass 201.1014 Da); and (4) conducting a pilot CHK1 inhibition assay (e.g., DELFIA format) before scaling up use in mechanistic studies. This protocol mitigates the procurement risk associated with compounds lacking extensive peer-reviewed characterization while enabling researchers to generate the fit-for-purpose data needed for their specific experimental context [1].

Quote Request

Request a Quote for 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.